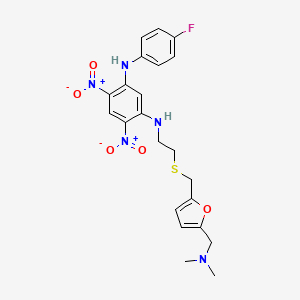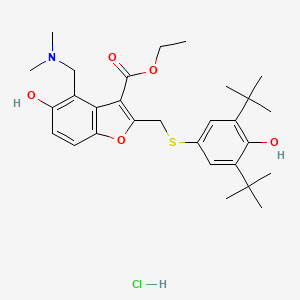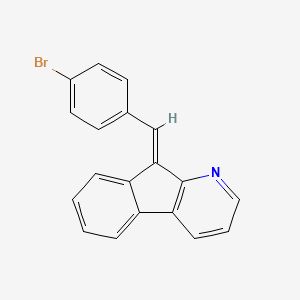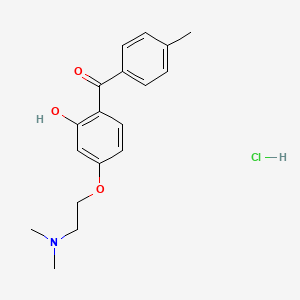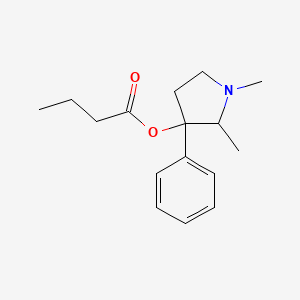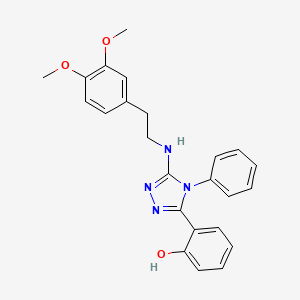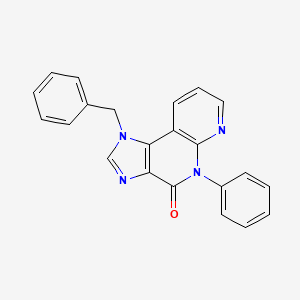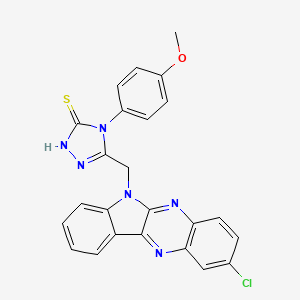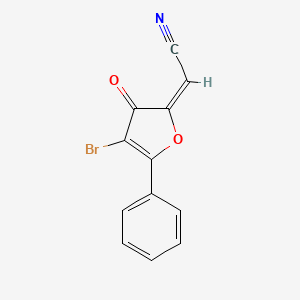
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, an azo group, and a sulphonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-amino-4-methylphenyl)benzamide . This intermediate is then subjected to further reactions to introduce the pyrazole ring and the azo group, followed by sulphonation to obtain the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow processes. These processes involve the use of microreactor systems to control reaction conditions precisely, leading to higher yields and better selectivity . The use of continuous flow processes also allows for the scaling up of production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the azo group, leading to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield primary or secondary amines.
Scientific Research Applications
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to introduce specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, the pyrazole ring can interact with kinases, while the azo group can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A precursor in the synthesis of the target compound, known for its applications in medicinal chemistry.
3-Amino-4-azido-1,2,5-oxadiazole: Another compound with a similar amino group, used in the synthesis of energetic materials.
Uniqueness
Sodium 3-((1-(4-(4-amino-3-methylbenzamido)phenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-chloro-4-hydroxybenzenesulphonate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of the pyrazole ring, azo group, and sulphonate group makes it a versatile compound for various chemical and biological studies.
Properties
CAS No. |
85895-97-2 |
|---|---|
Molecular Formula |
C24H20ClN6NaO6S |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
sodium;3-[[1-[4-[(4-amino-3-methylbenzoyl)amino]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-chloro-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C24H21ClN6O6S.Na/c1-12-9-14(3-8-19(12)26)23(33)27-15-4-6-16(7-5-15)31-24(34)21(13(2)30-31)29-28-20-11-17(38(35,36)37)10-18(25)22(20)32;/h3-11,21,32H,26H2,1-2H3,(H,27,33)(H,35,36,37);/q;+1/p-1 |
InChI Key |
UXJFTTHZBKGMGU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)C)N=NC4=C(C(=CC(=C4)S(=O)(=O)[O-])Cl)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



